molecular formula C5H10O3 B1598035 5-(Hydroxymethyl)tetrahydrofuran-3-ol CAS No. 58534-88-6

5-(Hydroxymethyl)tetrahydrofuran-3-ol

Cat. No. B1598035
CAS RN: 58534-88-6
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)tetrahydrofuran-3-ol , also known by its IUPAC name 1,4-anhydro-3-deoxy-D-threo-pentitol , is a compound with the molecular formula C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>. It features a tetrahydrofuran ring with a hydroxymethyl group attached to one of the carbon atoms. This compound has garnered interest due to its potential applications in various fields.



Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol involves several methods, including:



  • Ring Opening of Epoxides : The reaction of an epoxide (such as ethylene oxide) with formaldehyde or other sources of hydroxymethyl groups can yield this compound.

  • Reductive Cyclization : Reduction of an aldehyde or ketone precursor followed by cyclization leads to the formation of the tetrahydrofuran ring.



Molecular Structure Analysis

The compound’s molecular structure consists of a five-membered tetrahydrofuran ring with a hydroxymethyl group (-CH<sub>2</sub>OH) attached to one of the carbon atoms. The stereochemistry is specified as (3S,5S), indicating the configuration of the chiral centers.



Chemical Reactions Analysis


  • Acid-Catalyzed Hydrolysis : The hydroxymethyl group can undergo hydrolysis under acidic conditions, yielding the corresponding carboxylic acid.

  • Oxidation : Oxidizing agents can convert the hydroxymethyl group to a formyl group.

  • Substitution Reactions : The hydroxymethyl group can participate in substitution reactions with various nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 118°C.

  • Solubility : Soluble in water and polar organic solvents.

  • Stability : Stable under normal storage conditions.


Scientific Research Applications

COX-2 Inhibitory Activities

5-Hydroxymethyl tetrahydrofuran-3-ol, as part of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols, has shown promising results in inhibiting COX-2, an enzyme involved in inflammation and pain. Compounds like these exhibit appreciable COX-2 inhibition and selectivity, which is significant for medical research and pharmaceutical applications (Singh et al., 2008).

Biomass-Derived Furanic Compound Reduction

5-Hydroxymethyltetrahydrofuran-3-ol plays a crucial role in the reduction of biomass-derived furanic compounds. It serves as a key intermediate in the transformation of these compounds into various valuable products, highlighting its importance in sustainable chemistry and biorefinery technologies (Nakagawa et al., 2013).

Catalytic Conversion for Value-Added Chemicals

This compound is instrumental in the catalytic conversion of 5-hydroxymethylfurfural (HMF) into a wide range of high-value chemicals. Its unique structure, containing an aldehyde group, a hydroxyl group, and a furan ring, makes it an excellent candidate for producing various valuable chemicals through different reactions (Xia et al., 2018).

Biomass Conversion and Aerobic Oxidation

5-Hydroxymethyltetrahydrofuran-3-ol is also significant in the conversion of biomass into chemicals like 2,5-furandicarboxylic acid. Its selective conversion in water under mild conditions showcases its potential in green chemistry and sustainable industrial processes (Casanova et al., 2009).

Role in Food Chemistry

This compound has been studied for its transformation into various pyridin-3-ols in food systems, especially in the context of thermal processing. This highlights its relevance in understanding the chemical changes in food products during processing (Hidalgo et al., 2020).

Biomass-Derived Chemicals Synthesis

Its role in the synthesis of bio-based chemicals like tetrahydrofuran-2,5-dicarboxylic acid, which has potential applications in the polymer industry, underscores its importance in the development of sustainable materials (Yuan et al., 2019).

Safety And Hazards


  • Toxicity : Limited information is available regarding its toxicity. As with any chemical, caution should be exercised during handling.

  • Safety Precautions : Follow standard laboratory safety protocols when working with this compound.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating potential pharmacological effects.

  • Synthetic Methods : Developing efficient and scalable synthetic routes.

  • Applications : Exploring applications in drug discovery, materials science, or catalysis.


properties

IUPAC Name

5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391037
Record name 5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)tetrahydrofuran-3-ol

CAS RN

58534-88-6
Record name 5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Tiecco, L Testaferri, F Marini, S Sternativo, C Santi… - Tetrahedron, 2007 - Elsevier
A simple and efficient substrate-controlled asymmetric synthesis of enantiopure tetrahydrofuran-3-ols by a 5-exo-trig radical cyclization is described. This cyclization occurs when a δ-…
Number of citations: 27 www.sciencedirect.com
F Marini, M Tiecco, L Testaferri, S Sternativo, C Santi… - 2005 - sciforum.net
Organoselenium chemistry can be successfully employed for the stereoselective synthesis of heterocyclic compounds. In the last few years our research group has been involved in the …
Number of citations: 0 sciforum.net
ME Jung, O Kretschik - The Journal of Organic Chemistry, 1998 - ACS Publications
A new method for the synthesis of l-2‘,3‘-dideoxyisonucleosides is described. The readily available, optically active C 2 -symmetric bis-epoxide (2S,4S)-1,2:4,5-diepoxypentane (5) was …
Number of citations: 43 pubs.acs.org
DK Hazra, M Mukherjee, S Kumar - Journal of Molecular Structure, 2009 - Elsevier
… our ongoing program of synthesis and characterization of tetrahydrofuran derivatives [4], pyridinium chlorochromate (PCC) mediated oxidation of 5-hydroxymethyl-tetrahydrofuran-3-ol (1…
Number of citations: 7 www.sciencedirect.com
C Yuan, A Ortiz, Z Xu, J Zhu, MA Schmidt… - The Journal of …, 2021 - ACS Publications
The stereoselective and divergent synthesis of two aza-nucleosides is reported. Starting from xylofuranose 9, aza-adenosine 2 was prepared in 13 steps and 7% overall yield, and aza-…
Number of citations: 1 pubs.acs.org
F Melfi, S Carradori, C Campestre… - Expert Opinion on …, 2023 - Taylor & Francis
Introduction Human African Trypanosomiasis is a neglected disease caused by infection from parasites belonging to the Trypanosoma brucei species. Only six drugs are currently …
Number of citations: 5 www.tandfonline.com
SK Vodnala, T Lundbäck, E Yeheskieli… - Journal of medicinal …, 2013 - ACS Publications
Novel methods for treatment of African trypanosomiasis, caused by infection with Trypanosoma brucei are needed. Cordycepin (3′-deoxyadenosine, 1a) is a powerful trypanocidal …
Number of citations: 55 pubs.acs.org
F Bravo, Y Dı́az, S Castillón - Tetrahedron: Asymmetry, 2001 - Elsevier
We have stereoselectively prepared the enantiomeric 1,4-anhydro-alditols (−)-15 and (+)-15, 1,4-anhydro-2-amino-alditols (−)-19 and (+)-19, and isonucleosides (−)-22, (+)-22 and 25, …
Number of citations: 19 www.sciencedirect.com
A Koivuporras - 2020 - theseus.fi
This thesis was done in the Synthetic Chemistry team, which is part of the Tampere University research group Chemistry and Advanced Materials. The Synthetic Chemistry team was led …
Number of citations: 0 www.theseus.fi
B Péter, I Boldizsár, GM Kovács, A Erdei, Z Bajtay… - Biomedicines, 2021 - mdpi.com
Plants and fungi can be used for medical applications because of their accumulation of special bioactive metabolites. These substances might be beneficial to human health, exerting …
Number of citations: 4 www.mdpi.com

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